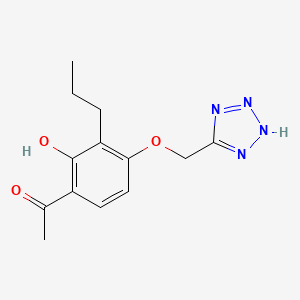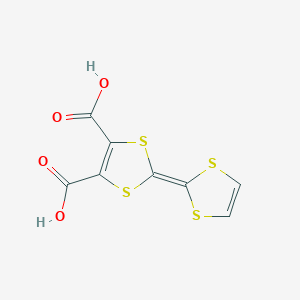
2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid is a compound with a unique structure that includes multiple sulfur atoms and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid typically involves the reaction of 1,3-dithiol-2-thione with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize waste. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, esters, and amides.
Scientific Research Applications
2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic field-effect transistors and other electronic devices due to its unique electronic properties.
Materials Science: It is explored for its potential in creating new materials with specific electronic and optical properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules with desired properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid involves its interaction with molecular targets through its sulfur atoms and carboxylic acid groups. These interactions can modulate electronic properties and influence various pathways in biological systems. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in electronic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[2-(4,5-dimethyl-2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]phenyl}propanedinitrile
- 2-(2H-1,3-dithiol-2-ylidene)-N-{4-[tris({4-[2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4-amido]phenyl})methyl]phenyl}-2H-1,3-dithiole-4-carboxamide
Uniqueness
2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid stands out due to its multiple sulfur atoms and carboxylic acid groups, which confer unique electronic properties. These properties make it particularly valuable in the development of advanced materials and electronic devices .
Properties
CAS No. |
106206-94-4 |
|---|---|
Molecular Formula |
C8H4O4S4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C8H4O4S4/c9-5(10)3-4(6(11)12)16-8(15-3)7-13-1-2-14-7/h1-2H,(H,9,10)(H,11,12) |
InChI Key |
UMDMIMMBCILMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C2SC(=C(S2)C(=O)O)C(=O)O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


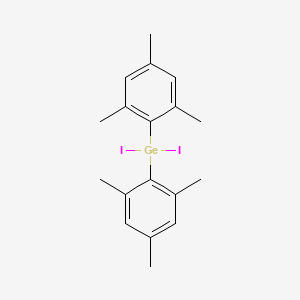
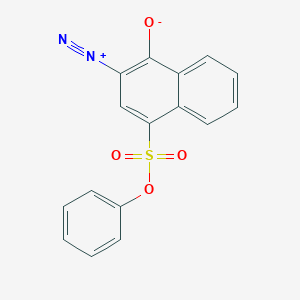
![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
![5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-](/img/structure/B14317101.png)
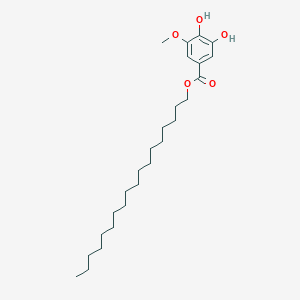
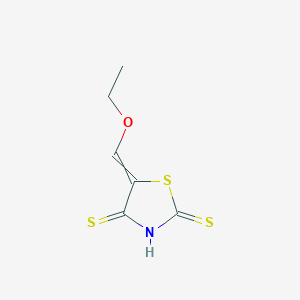
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
![4-[2-(3-Aminophenyl)propan-2-yl]phenol](/img/structure/B14317140.png)
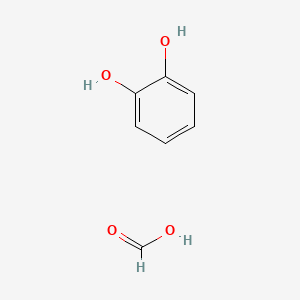

![2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one](/img/structure/B14317168.png)
